molecular formula C17H39OSi2 B14404225 CID 78067526

CID 78067526

Katalognummer: B14404225
Molekulargewicht: 315.7 g/mol
InChI-Schlüssel: TWXNJFVRECBFIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Abstracts Service number 78067526 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of the compound with Chemical Abstracts Service number 78067526 involves several synthetic routes. One common method includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react . This process is crucial for ensuring the correct formation of the compound’s structure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of high-purity reagents and precise temperature control is essential to achieve the desired yield and purity. The industrial methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

The compound with Chemical Abstracts Service number 78067526 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of oxides.

    Reduction: In this reaction, the compound gains electrons, leading to a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can lead to the formation of reduced derivatives. Substitution reactions often result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

The compound with Chemical Abstracts Service number 78067526 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of the compound with Chemical Abstracts Service number 78067526 involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may act as an agonist or antagonist at certain receptors, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to the one identified by Chemical Abstracts Service number 78067526 include other chemical entities with related structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness

The uniqueness of the compound with Chemical Abstracts Service number 78067526 lies in its specific chemical structure and the resulting propertiesThe compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable entity in scientific research and industry .

Eigenschaften

Molekularformel

C17H39OSi2

Molekulargewicht

315.7 g/mol

InChI

InChI=1S/C17H39OSi2/c1-14(2,3)19(15(4,5)6)20(18-13,16(7,8)9)17(10,11)12/h1-13H3

InChI-Schlüssel

TWXNJFVRECBFIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.